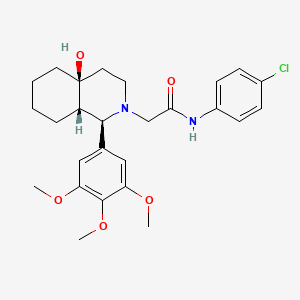
C26H33ClN2O5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C26H33ClN2O5 Delapril hydrochloride . It is a prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which are commonly used in the treatment of hypertension and congestive heart failure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Delapril hydrochloride involves multiple steps. One common method includes the condensation of 2,3-dihydro-1H-inden-2-ylamine with (S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl chloride under basic conditions to form an intermediate. This intermediate is then reacted with L-alanyl glycine to yield Delapril, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of Delapril hydrochloride typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
Delapril hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups in Delapril hydrochloride can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces carboxylic acids.
Oxidation: Yields oxidized derivatives of the indene ring.
Substitution: Results in substituted derivatives depending on the nucleophile used.
科学研究应用
Delapril hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and nucleophilic substitution reactions.
Biology: Investigated for its effects on various biological pathways, particularly those involving the renin-angiotensin system.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Used in the development of new ACE inhibitors and related pharmaceuticals.
作用机制
Delapril hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Delapril hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .
相似化合物的比较
Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Quinapril
Uniqueness
Delapril hydrochloride is unique among ACE inhibitors due to its specific chemical structure, which includes an indene ring and an ethoxycarbonyl group. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, such as its prodrug nature and its specific binding affinity to ACE .
属性
分子式 |
C26H33ClN2O5 |
|---|---|
分子量 |
489.0 g/mol |
IUPAC 名称 |
2-[(1R,4aS,8aS)-4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C26H33ClN2O5/c1-32-21-14-17(15-22(33-2)25(21)34-3)24-20-6-4-5-11-26(20,31)12-13-29(24)16-23(30)28-19-9-7-18(27)8-10-19/h7-10,14-15,20,24,31H,4-6,11-13,16H2,1-3H3,(H,28,30)/t20-,24-,26-/m0/s1 |
InChI 键 |
GGLMSCZPJFBUAT-RJWMVNQGSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3CCCC[C@@]3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


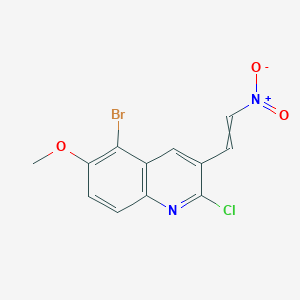
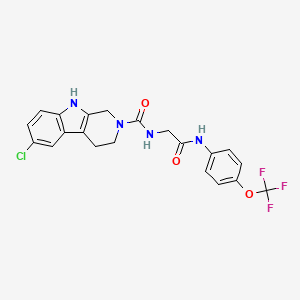
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
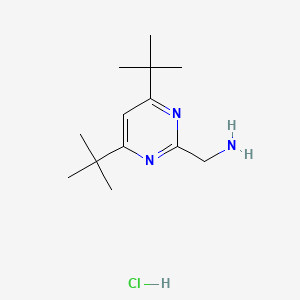
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
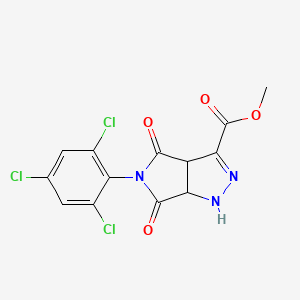
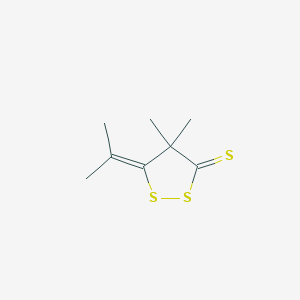

![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)
![4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B12626487.png)
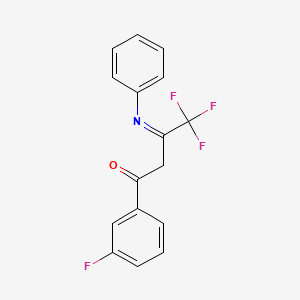
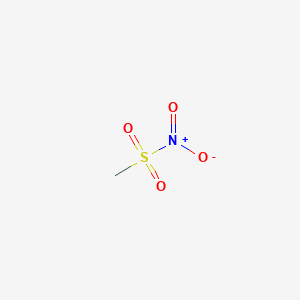
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)
